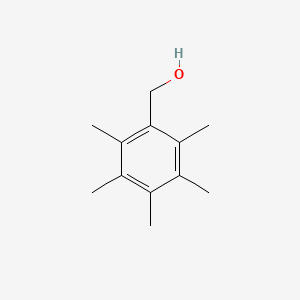

2,3,4,5,6-Pentamethylbenzyl alcohol

描述

Historical Context of Highly Substituted Benzylic Alcohols in Synthetic Chemistry

The study of highly substituted benzylic alcohols is part of a broader investigation into the effects of steric hindrance on chemical reactivity. The presence of bulky substituents around a reaction center can significantly influence reaction rates, selectivity, and even the feasibility of certain transformations. Research in this area has been crucial for developing a deeper understanding of reaction mechanisms and for designing more selective synthetic methods. The challenges associated with the synthesis and manipulation of sterically hindered molecules like 2,3,4,5,6-pentamethylbenzyl alcohol have driven the development of novel synthetic strategies and reagents. For instance, methods for the esterification of sterically hindered alcohols have been a long-standing challenge in organic synthesis. researchgate.net

Significance of the Pentamethylbenzyl Moiety in Contemporary Organic Synthesis Research

The pentamethylbenzyl group is a valuable moiety in modern organic synthesis due to its unique combination of electronic and steric properties. The five electron-donating methyl groups increase the electron density of the aromatic ring, influencing its reactivity in various transformations. This electron-rich nature, coupled with significant steric bulk, makes the pentamethylbenzyl group useful as a protecting group for alcohols and other functional groups. It can also serve as a bulky ligand in organometallic chemistry, where it can be used to tune the catalytic activity and selectivity of metal complexes.

Overview of Research Trajectories and Future Investigative Avenues for this compound

Current research on this compound and related structures is focused on harnessing their unique properties for various applications. One promising area is their use in the synthesis of complex molecules, where the steric bulk of the pentamethylbenzyl group can be used to control stereochemistry. There is also growing interest in the development of new catalytic systems that incorporate the pentamethylbenzyl moiety. Future investigations may explore the synthesis of novel materials with interesting electronic or photophysical properties based on this structural motif. The selective synthesis of benzylic alcohols, including highly substituted ones, continues to be an active area of research, with new methods being developed to address challenges such as over-oxidation to the corresponding ketones. researchgate.net

属性

IUPAC Name |

(2,3,4,5,6-pentamethylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-7-8(2)10(4)12(6-13)11(5)9(7)3/h13H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBCAWNOBIGGTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)CO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197513 | |

| Record name | 2,3,4,5,6-Pentamethylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

484-66-2 | |

| Record name | 2,3,4,5,6-Pentamethylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=484-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentamethylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,5,6-Pentamethylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-pentamethylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Pathways for 2,3,4,5,6 Pentamethylbenzyl Alcohol

Direct Synthesis Approaches to 2,3,4,5,6-Pentamethylbenzyl Alcohol

Direct synthesis methods provide a straightforward route to this compound by targeting a precursor molecule that can be converted to the desired alcohol in a single, high-yielding step.

Reduction-Based Methodologies for Benzylic Alcohols

A common and effective strategy for the synthesis of benzylic alcohols is the reduction of corresponding carboxylic acids or their derivatives. In the case of this compound, the precursor would be pentamethylbenzoic acid.

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting carboxylic acids and esters to primary alcohols. chemistrysteps.commasterorganicchemistry.com The reaction of pentamethylbenzoic acid with LiAlH₄ in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup, yields this compound. testbook.com The high reactivity of LiAlH₄ necessitates the use of anhydrous conditions as it reacts violently with water. chemistrysteps.com

The mechanism involves the deprotonation of the carboxylic acid by the hydride to form a lithium carboxylate salt, followed by the nucleophilic addition of a hydride ion to the carbonyl carbon. This process, which may occur multiple times with the aluminum hydride species, ultimately leads to the formation of an alkoxide intermediate that is protonated during the workup step to give the final alcohol.

While sodium borohydride (B1222165) (NaBH₄) is another common reducing agent, it is generally not reactive enough to reduce carboxylic acids but is effective for aldehydes and ketones. chemistrysteps.comochemacademy.com Therefore, LiAlH₄ is the more suitable reagent for this transformation. masterorganicchemistry.com

Table 1: Comparison of Hydride Reducing Agents for Carbonyl Compounds

| Reagent | Aldehydes & Ketones | Esters & Acid Chlorides | Carboxylic Acids |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Yes | No | No |

| Lithium Aluminum Hydride (LiAlH₄) | Yes | Yes | Yes |

This table illustrates the general reactivity of common hydride reducing agents towards different carbonyl-containing functional groups.

Nucleophilic Substitution of Pentamethylbenzyl Halides by Hydroxide (B78521) Ions

The hydrolysis of a pentamethylbenzyl halide, such as pentamethylbenzyl chloride, provides another direct pathway to this compound. This reaction proceeds via a nucleophilic substitution mechanism where a hydroxide ion (OH⁻) displaces the halide.

The hydrolysis can be carried out by heating the benzyl (B1604629) halide with an aqueous solution of a base, like sodium hydroxide. However, the hydrolysis of benzyl chloride can also proceed with just water at elevated temperatures, typically between 80°C and 180°C. google.com The reaction is often stopped before completion to achieve high yields of the alcohol, as prolonged reaction times can lead to the formation of byproducts like dibenzyl ether. google.com

The mechanism of hydrolysis for benzylic halides can proceed through either an Sₙ1 or Sₙ2 pathway. The Sₙ1 mechanism involves the formation of a carbocation intermediate, while the Sₙ2 mechanism is a concerted process. For pentamethylbenzyl halides, the Sₙ1 pathway is highly favored due to the stability of the resulting pentamethylbenzyl carbocation. The five methyl groups on the benzene (B151609) ring are electron-donating, which helps to stabilize the positive charge on the benzylic carbon through inductive effects and hyperconjugation.

Formation of this compound via Side-Chain Functionalization of Hexamethylbenzene (B147005)

Hexamethylbenzene, a readily available and inexpensive aromatic hydrocarbon, serves as an excellent starting material for the synthesis of this compound through the selective functionalization of one of its methyl groups. orgsyn.orgwikipedia.org

Nitration-Induced Pathways to this compound

The reaction of hexamethylbenzene with nitric acid can lead to side-chain functionalization, yielding a mixture of products including this compound. iaea.orgoup.com When hexamethylbenzene is treated with nitric acid, particularly in a solvent like acetic acid, a complex mixture is formed. This mixture includes pentamethylbenzyl nitrate (B79036), pentamethylphenylnitromethane, pentamethylbenzyl acetate (B1210297), and pentamethylbenzyl alcohol. iaea.org The relative amounts of these products can be influenced by the reaction conditions. The alcohol is formed from the subsequent hydrolysis of the initially formed pentamethylbenzyl nitrate.

Mechanistic Investigations of Nitration-Mediated Benzylic Alcohol Formation

The mechanism for the formation of these side-chain products is proposed to proceed via an Sₙ1' pathway. iaea.org The process begins with the ipso-attack of a nitronium ion (NO₂⁺) on one of the ring carbons of hexamethylbenzene, forming a six-membered ring intermediate known as an arenium ion.

This is followed by the loss of a proton from one of the adjacent methyl groups, leading to the formation of a methylene-cyclohexadiene intermediate. The key step is the heterolytic cleavage of the carbon-nitrogen bond in this intermediate. This cleavage generates a pentamethylbenzyl cation and a nitrite (B80452) anion (NO₂⁻). This ion pair can then recombine in several ways. Recombination at the benzylic carbon can occur through the nitrogen atom to form pentamethylphenylnitromethane, or through an oxygen atom to form pentamethylbenzyl nitrite. The pentamethylbenzyl nitrite is then rapidly oxidized or hydrolyzed to form pentamethylbenzyl nitrate and, subsequently, this compound. iaea.org If the solvent, such as acetic acid, participates in the reaction, it can be incorporated into the ion pair to form pentamethylbenzyl acetate. iaea.org

Table 2: Products from the Nitration of Hexamethylbenzene in Acetic Acid

| Product Name | Chemical Formula | Role/Formation Pathway |

|---|---|---|

| Pentamethylbenzyl nitrate | C₁₂H₁₇NO₃ | Primary side-chain product, precursor to the alcohol. |

| Pentamethylphenylnitromethane | C₁₂H₁₇NO₂ | Formed by C-N bond recombination of the ion pair. iaea.org |

| Pentamethylbenzyl acetate | C₁₄H₂₀O₂ | Formed by solvent incorporation into the ion pair. iaea.org |

| This compound | C₁₂H₁₈O | Formed from the hydrolysis of pentamethylbenzyl nitrate. iaea.org |

Photochemical Oxidation of Hexamethylbenzene to this compound

Photochemical methods offer an alternative route for the side-chain oxidation of alkylbenzenes. mdpi.com The photooxidation of hexamethylbenzene can lead to the formation of this compound. acs.org This type of reaction is typically initiated by a photosensitizer that, upon absorbing light, can facilitate the reaction between the organic substrate and oxygen. wikipedia.org

These reactions can be categorized into different types. In a Type I photooxygenation, the excited photosensitizer interacts directly with the substrate (hexamethylbenzene) to generate a radical, often by abstracting a hydrogen atom from a methyl group. This results in a pentamethylbenzyl radical, which then reacts with ground-state molecular oxygen (³O₂) to form a peroxide radical. This radical can then be converted to the final alcohol product. wikipedia.org

Alternatively, in a Type II reaction, the excited sensitizer (B1316253) transfers its energy to ground-state oxygen to produce highly reactive singlet oxygen (¹O₂). Singlet oxygen can then react with the hexamethylbenzene through an "ene" type reaction, where it abstracts a benzylic hydrogen and adds to the benzylic carbon, forming a hydroperoxide intermediate. This hydroperoxide can then be reduced to the corresponding alcohol, this compound. The choice of photosensitizer and reaction conditions can influence which pathway is dominant. wikipedia.org

Studies on Hydrogen Atom Abstraction Mechanisms in Photochemical Oxidations

The photochemical oxidation of benzylic alcohols to their corresponding aldehydes or ketones is a pivotal transformation in organic synthesis. The mechanism for this conversion, particularly for substituted benzyl alcohols like the pentamethylbenzyl system, is understood to proceed through a hydrogen atom abstraction (HAT) pathway. rsc.orgorganic-chemistry.org

In these reactions, a photocatalyst, such as thioxanthenone or Eosin Y, is excited by visible light. rsc.orgacs.org The excited-state photocatalyst then acts as a potent hydrogen abstractor. The key step involves the abstraction of a hydrogen atom from the α-carbon (the carbon bearing the hydroxyl group) of the benzyl alcohol. organic-chemistry.org This generates a stabilized benzyl radical intermediate. The high degree of methylation in this compound means the aromatic ring is highly electron-rich. Studies on various substituted benzyl alcohols indicate that electron-donating groups on the aromatic ring enhance the rate of this reaction, suggesting that the pentamethyl-substituted compound would be a highly reactive substrate in such transformations. organic-chemistry.org

A plausible mechanism, based on studies of similar benzylic alcohols, is detailed below:

Excitation: The photocatalyst (PC) absorbs light and is promoted to its excited state (PC*).

Hydrogen Atom Abstraction (HAT): The excited photocatalyst abstracts a hydrogen atom from the α-position of this compound, forming a pentamethylbenzyl radical.

Oxygen Addition: The benzyl radical reacts with molecular oxygen (O₂) to form a peroxyl radical.

Product Formation: The peroxyl radical is converted to the final product, 2,3,4,5,6-pentamethylbenzaldehyde, regenerating the photocatalyst in the process.

Table 1: Photocatalysts and Conditions for Benzylic Alcohol Oxidation This table presents general systems applicable for the oxidation of benzylic alcohols via hydrogen atom abstraction.

| Photocatalyst | Oxidant | Light Source | Solvent | General Applicability | Reference |

| Eosin Y | O₂ (air) | Blue LED | Acetonitrile (B52724) | Primary and secondary benzylic alcohols | organic-chemistry.org |

| Thioxanthenone | O₂ (air) | Household Lamp / Sunlight | Dichloromethane | Primary and secondary benzylic alcohols | rsc.orgrsc.org |

| 4CzIPN | (with thiol co-catalyst) | Visible Light | Dichloromethane | Broad range of alcohols, including benzylic | organic-chemistry.org |

General Strategies for Substituted Benzylic Alcohol Synthesis Applicable to the Pentamethylbenzyl System

The synthesis of specifically substituted benzylic alcohols, including the pentamethylbenzyl variant, can be achieved through several robust and widely practiced methodologies in organic chemistry. These approaches offer pathways to construct the target C-C and C-O bonds necessary for the final alcohol structure.

Transition-metal catalysis provides a powerful toolkit for the formation of carbon-carbon bonds, which is central to constructing complex molecules from simpler precursors. nih.gov These methods could be readily adapted to synthesize this compound. The general strategy involves coupling an aryl or benzyl electrophile with a suitable nucleophilic partner.

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: This involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. To synthesize the target molecule, one could envision coupling pentamethylbenzyl bromide with a boronic acid derivative that delivers the hydroxymethyl group, or conversely, coupling a pentamethylphenylboronic acid with a formaldehyde (B43269) equivalent.

Negishi Coupling: This reaction pairs an organozinc compound with an organohalide, typically catalyzed by nickel or palladium. uni-muenchen.de The functional group tolerance of Negishi coupling makes it a valuable option. A potential route would be the reaction of a pentamethylbenzylzinc halide with an appropriate electrophile.

Kumada Coupling: This method utilizes a Grignard reagent (organomagnesium halide) and an organohalide, with nickel or palladium catalysts. youtube.com While highly effective, the high reactivity of Grignard reagents can limit functional group compatibility. youtube.com

These reactions are prized for their reliability and the vast number of available catalysts and ligands that allow for fine-tuning of reactivity and selectivity. nih.gov

Table 2: Overview of Applicable Cross-Coupling Reactions for Benzylic Alcohol Synthesis

| Reaction Name | Metal Catalyst | Organometallic Reagent | Electrophile | Key Advantage |

| Suzuki-Miyaura | Palladium | Organoboron (e.g., boronic acid) | Organohalide | High stability and low toxicity of boron reagents |

| Negishi | Palladium or Nickel | Organozinc | Organohalide | High reactivity and functional group tolerance |

| Kumada | Palladium or Nickel | Organomagnesium (Grignard) | Organohalide | High reactivity of the Grignard reagent |

One of the most fundamental and versatile methods for alcohol synthesis is the nucleophilic addition of an organometallic reagent to a carbonyl compound. masterorganicchemistry.com This approach builds the molecular skeleton and sets the alcohol functionality in a single, efficient step. youtube.com

To synthesize this compound, two primary pathways exist using this strategy:

Addition of a Pentamethylbenzyl Nucleophile to Formaldehyde: A Grignard reagent, such as 2,3,4,5,6-pentamethylbenzylmagnesium bromide, can be prepared from the corresponding pentamethylbenzyl bromide. This nucleophilic reagent would then be reacted with formaldehyde (an electrophile). A subsequent acidic workup protonates the resulting alkoxide to yield the final primary alcohol, this compound. youtube.com

Reduction of a Pentamethylphenyl Carbonyl Compound: An alternative route involves the reduction of an aldehyde. In this case, 2,3,4,5,6-pentamethylbenzaldehyde would serve as the precursor. This aldehyde can be reduced to the corresponding primary alcohol using a variety of reducing agents. Common choices include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), which deliver a hydride ion (H⁻) as the nucleophile to the carbonyl carbon. youtube.com

These nucleophilic addition reactions are highly reliable and form the basis of many synthetic routes for preparing primary, secondary, and tertiary alcohols. masterorganicchemistry.comorganic-chemistry.org

Table 3: Nucleophilic Addition Strategies for Synthesizing this compound

| Carbonyl Precursor | Nucleophile / Reagent | General Mechanism |

| Formaldehyde (H₂C=O) | 2,3,4,5,6-Pentamethylbenzylmagnesium bromide (Grignard) | Nucleophilic attack of the organometallic carbon on the carbonyl carbon |

| 2,3,4,5,6-Pentamethylbenzaldehyde | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | Nucleophilic attack of a hydride ion on the carbonyl carbon |

Reactivity and Reaction Mechanisms of 2,3,4,5,6 Pentamethylbenzyl Alcohol

Oxidation Reactions of 2,3,4,5,6-Pentamethylbenzyl alcohol

The oxidation of this compound can lead to the formation of 2,3,4,5,6-pentamethylbenzaldehyde or further to 2,3,4,5,6-pentamethylbenzoic acid, depending on the oxidant and reaction conditions. The steric bulk of the pentamethylphenyl group presents a notable challenge for many oxidizing agents.

Biocatalytic methods, employing enzymes such as laccases and alcohol dehydrogenases, offer green and selective alternatives for the oxidation of alcohols. While specific studies on this compound are not extensively documented, general principles for benzylic alcohol oxidation can be considered.

Laccase-mediator systems (LMS), particularly with mediators like 2,2',6,6'-tetramethylpiperidine-N-oxyl (TEMPO), are effective for the aerobic oxidation of primary alcohols to aldehydes. The mechanism involves the laccase enzyme oxidizing the mediator (TEMPO), which then acts as the direct oxidant for the alcohol. The steric hindrance around the benzylic hydroxyl group in this compound may necessitate the use of smaller mediators or enzymes with a more accessible active site. The general catalytic cycle is depicted below:

Laccase + O₂ → Oxidized Laccase

Oxidized Laccase + Mediator (e.g., TEMPO) → Laccase + Oxidized Mediator (e.g., TEMPO⁺=O)

Oxidized Mediator + R-CH₂OH → Reduced Mediator + R-CHO + H⁺

Alcohol dehydrogenases (ADHs) are another class of enzymes that catalyze the oxidation of alcohols to aldehydes or ketones, using cofactors like NAD⁺. The substrate specificity of ADHs varies, and the bulky nature of the pentamethylbenzyl group might limit its conversion by some ADHs. However, ADHs from certain microorganisms are known to accommodate sterically demanding substrates.

Table 1: Biocatalytic Oxidation of Benzylic Alcohols

| Enzyme System | Mediator/Cofactor | Typical Product from Primary Benzylic Alcohol | Potential Challenges for this compound |

|---|---|---|---|

| Laccase | TEMPO | Aldehyde | Steric hindrance may impede access to the enzyme's active site or interaction with the mediator. |

Electrochemical oxidation provides a reagent-free method for the conversion of alcohols. The process typically involves the direct or mediated anodic oxidation of the alcohol. For substituted benzyl (B1604629) alcohols, the reaction can be selective for either the aldehyde or the carboxylic acid, depending on the electrode material, solvent, and applied potential.

The general mechanism for the direct electro-oxidation of a benzyl alcohol involves the initial loss of an electron from the alcohol to the anode, followed by deprotonation and further oxidation. The steric hindrance in this compound could increase the oxidation potential required, as the bulky methyl groups may hinder the optimal orientation of the molecule at the electrode surface.

Mediated electro-oxidation, using species like TEMPO, can overcome some of these limitations. The mediator is electrochemically oxidized at the anode and then chemically oxidizes the alcohol in the bulk solution, which can be less sensitive to steric effects.

Table 2: Electro-Oxidative Conversion of Benzyl Alcohols

| Electrode Material | Typical Product from Benzyl Alcohol | Influence of Steric Hindrance |

|---|---|---|

| Platinum | Benzoic acid | May require higher overpotential. |

| Nickel | Benzaldehyde | Selectivity may be affected by steric bulk. |

| Copper | Benzaldehyde and Benzoic acid | Product distribution may be altered. |

Chromium(VI)-based reagents are classical oxidants for alcohols. Pyrazinium chlorochromate (PCC) and other similar reagents like pyridinium dichromate (PDC) are known for their ability to oxidize primary alcohols to aldehydes without significant over-oxidation to carboxylic acids in anhydrous conditions.

The reaction with this compound would be expected to proceed, though likely at a slower rate compared to less substituted benzyl alcohols. The significant steric hindrance from the five methyl groups could impede the initial formation of the chromate (B82759) ester intermediate, which is a key step in the oxidation mechanism. This steric effect might necessitate more forcing reaction conditions, such as higher temperatures or longer reaction times, to achieve a reasonable conversion to 2,3,4,5,6-pentamethylbenzaldehyde.

The selective oxidation of a primary benzylic alcohol to an aldehyde with Cr(VI) reagents like PCC is typically achieved in non-aqueous solvents such as dichloromethane. The mechanism involves the formation of a chromate ester, followed by the rate-determining step of a proton abstraction from the benzylic carbon by a base (e.g., pyridine), leading to the elimination of a Cr(IV) species and the formation of the aldehyde.

To achieve oxidation to the carboxylic acid, stronger chromium(VI) reagents like Jones reagent (CrO₃ in aqueous sulfuric acid and acetone) are used. In the presence of water, the initially formed aldehyde is hydrated to a gem-diol, which can then be further oxidized by the chromium reagent to the carboxylic acid.

For this compound, the steric hindrance would likely disfavor the formation of the gem-diol hydrate, potentially making the over-oxidation to the carboxylic acid more difficult even under aqueous conditions.

Table 3: Oxidation of Primary Benzyl Alcohols with Cr(VI) Reagents

| Reagent | Solvent | Primary Product | Mechanistic Consideration for this compound |

|---|---|---|---|

| Pyrazinium Chlorochromate (PCC) | Dichloromethane (anhydrous) | Aldehyde | Steric hindrance may slow the formation of the chromate ester. |

Catalytic Oxidation with Pyrazinium Chlorochromate and Other Reagents

Dehydration Reactions of this compound

The acid-catalyzed dehydration of this compound is a plausible route to form hexamethylbenzene (B147005). This reaction would proceed through a carbocation intermediate. Although it is a primary alcohol, the benzylic position allows for the stabilization of a primary carbocation through resonance with the electron-rich pentamethylphenyl ring.

The proposed mechanism involves the following steps:

Protonation of the hydroxyl group: The alcohol oxygen is protonated by a strong acid (e.g., H₂SO₄ or H₃PO₄) to form a good leaving group (water).

Formation of the primary benzylic carbocation: The departure of a water molecule leads to the formation of the 2,3,4,5,6-pentamethylbenzyl carbocation. This carbocation is stabilized by the inductive effect of the five methyl groups and resonance with the aromatic ring.

Carbocation rearrangement (Wagner-Meerwein rearrangement): The primary carbocation can rearrange to a more stable tertiary carbocation. This is likely to occur via a 1,2-methyl shift, where one of the adjacent methyl groups migrates to the primary carbocation center. This rearrangement results in the formation of a hexamethylbenzenium ion.

Deprotonation: A base (e.g., water or the conjugate base of the acid) abstracts a proton from the carbon atom that now bears two methyl groups, leading to the formation of the aromatic hexamethylbenzene.

Mechanistic Investigations of Dehydration Processes (E1/E2 Mechanisms)

The dehydration of alcohols to form alkenes is a fundamental elimination reaction that can proceed through either an E1 (unimolecular) or E2 (bimolecular) mechanism. byjus.com The preferred pathway is largely determined by the structure of the alcohol. Primary alcohols typically favor the E2 mechanism, as the formation of a highly unstable primary carbocation is energetically unfavorable. libretexts.orgchemistrysteps.com Conversely, secondary and tertiary alcohols readily undergo dehydration via the E1 pathway, which involves the formation of a more stable carbocation intermediate. libretexts.orgyoutube.com

In the case of this compound, although it is a primary alcohol, its reaction mechanism is an exception to the general rule. The dehydration process for this compound strongly favors the E1 mechanism . This preference is attributed to the remarkable stability of the resulting 2,3,4,5,6-pentamethylbenzyl carbocation.

The mechanism proceeds in three key steps:

Protonation of the Hydroxyl Group : In the presence of a strong acid catalyst (e.g., H₂SO₄ or H₃PO₄), the hydroxyl group is protonated to form an alkyloxonium ion. byjus.comlibretexts.org This conversion is crucial because it transforms the poor leaving group (-OH) into an excellent leaving group (H₂O). youtube.com

Formation of the Carbocation : The alkyloxonium ion dissociates, and the water molecule departs, leading to the formation of the 2,3,4,5,6-pentamethylbenzyl carbocation. libretexts.orgyoutube.com This step is the rate-determining step of the reaction. The high degree of stability afforded to this carbocation by resonance and inductive effects of the five methyl groups facilitates its formation.

Deprotonation to form an Alkene : A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon adjacent to the carbocation, resulting in the formation of a double bond. libretexts.org

The driving force for the E1 pathway is the ability of the pentamethylated aromatic system to effectively stabilize the positive charge of the benzylic carbocation intermediate.

Nucleophilic Substitution Reactions at the Benzylic Position of this compound

The benzylic position of this compound is a prime site for nucleophilic substitution reactions. However, the hydroxyl group is inherently a poor leaving group, necessitating its activation for these reactions to proceed efficiently.

The conversion of this compound into its corresponding halides (pentamethylbenzyl chloride, bromide, or iodide) is a common and useful transformation. Given the substrate's ability to form a stable carbocation, methods suitable for tertiary and benzylic alcohols are generally effective. masterorganicchemistry.com

Using Hydrohalic Acids (HX) : Treatment with concentrated hydrohalic acids (HCl, HBr, HI) can convert the alcohol to the corresponding alkyl halide. masterorganicchemistry.com The reaction proceeds via an Sₙ1 mechanism, initiated by the protonation of the hydroxyl group to form a good leaving group (H₂O), followed by the departure of water to form the stable pentamethylbenzyl cation. The halide ion (X⁻) then acts as a nucleophile, attacking the carbocation to form the final product.

Using Phosphorus Halides (PX₃ and PX₅) : Reagents such as phosphorus tribromide (PBr₃) and phosphorus trichloride (PCl₃) are effective for converting primary and secondary alcohols into alkyl halides. libretexts.org These reagents first react with the alcohol to form a phosphorus ester intermediate, which contains a much better leaving group than the original hydroxyl group. libretexts.org The halide ion then displaces this group. Phosphorus(V) chloride (PCl₅) can also be used, though the reaction can be vigorous. libretexts.org

Using Thionyl Chloride (SOCl₂) : For the synthesis of pentamethylbenzyl chloride, thionyl chloride is a particularly useful reagent. libretexts.org It reacts with the alcohol to form an intermediate alkyl chlorosulfite. In the presence of a base like pyridine, the mechanism proceeds with inversion of stereochemistry via an Sₙ2 pathway. libretexts.org

| Reagent | Product | Typical Conditions |

| HBr | Pentamethylbenzyl bromide | Concentrated HBr, heat |

| PBr₃ | Pentamethylbenzyl bromide | PBr₃ in an inert solvent |

| SOCl₂ / Pyridine | Pentamethylbenzyl chloride | SOCl₂ in pyridine, often at low temperature |

| PCl₃ or PCl₅ | Pentamethylbenzyl chloride | PCl₃ or PCl₅, often in an inert solvent |

The hydroxyl group (-OH) is a strong base and therefore a poor leaving group. To facilitate nucleophilic substitution or elimination, it must first be converted into a group that can better stabilize the negative charge upon departure. youtube.com

Protonation under Acidic Conditions : As discussed, treatment with a strong acid protonates the oxygen atom, forming an alkyloxonium ion (-OH₂⁺). masterorganicchemistry.com The leaving group is now a neutral water molecule, which is significantly more stable and thus a much better leaving group. This is the primary activation strategy for Sₙ1 reactions with hydrohalic acids and E1 dehydrations.

Conversion to Sulfonate Esters : A widely used method involves converting the alcohol into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs). This is achieved by reacting the alcohol with the corresponding sulfonyl chloride (tosyl chloride or mesyl chloride) in the presence of a non-nucleophilic base like pyridine. youtube.com The resulting sulfonate anions are excellent leaving groups due to the resonance stabilization of their negative charge across the sulfonyl group. This method avoids the use of strong acids and allows for subsequent substitution reactions under a variety of conditions.

Reaction with Thionyl Chloride or Phosphorus Halides : Reagents like SOCl₂ and PBr₃ activate the hydroxyl group by converting it into an inorganic ester (a chlorosulfite or a phosphite ester, respectively). libretexts.orglibretexts.org These intermediates contain highly effective leaving groups that are readily displaced by the halide ion generated in the reaction.

| Activation Strategy | Reagent(s) | Intermediate Formed | Leaving Group |

| Protonation | Strong Acid (e.g., H₂SO₄, HBr) | Alkyloxonium ion (R-OH₂⁺) | H₂O |

| Tosylation | Tosyl chloride (TsCl), Pyridine | Tosylate ester (R-OTs) | Tosylate anion (⁻OTs) |

| Reaction with SOCl₂ | Thionyl chloride (SOCl₂) | Alkyl chlorosulfite (R-OS(O)Cl) | SO₂ + Cl⁻ |

Formation and Reactivity of the 2,3,4,5,6-Pentamethylbenzyl Cation

The chemical reactivity of this compound is dominated by the formation of the corresponding 2,3,4,5,6-pentamethylbenzyl cation. This carbocation is a key intermediate in many of the alcohol's reactions.

Stable carbocations can be generated as persistent species and studied directly using spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. The generation of the 2,3,4,5,6-pentamethylbenzyl cation for such studies typically involves dissolving a suitable precursor, such as the parent alcohol or the corresponding halide, in a superacid medium at low temperatures. Superacids, such as a mixture of fluorosulfuric acid (FSO₃H) and antimony pentafluoride (SbF₅), are exceptionally strong proton donors and non-nucleophilic, allowing the cation to form and persist without further reaction.

Once generated, the cation can be characterized by ¹H and ¹³C NMR spectroscopy. smu.edu The resulting spectra provide a wealth of information about the cation's structure and the distribution of positive charge. The chemical shifts of the protons and carbon atoms in the cationic species are significantly different from those in the neutral precursor. organicchemistrydata.org In particular, the benzylic methylene (B1212753) protons and the aromatic protons and carbons experience a strong downfield shift, which is indicative of the delocalization of the positive charge from the benzylic carbon into the aromatic ring.

The 2,3,4,5,6-pentamethylbenzyl cation exhibits exceptional stability, which can be explained by a combination of electronic effects. The fundamental understanding of factors governing the stability of benzylic carbocations is crucial for explaining various chemical phenomena. kiku.dkrsc.org

Resonance Delocalization : The primary factor contributing to the stability of any benzylic carbocation is the delocalization of the positive charge from the benzylic carbon into the π-electron system of the aromatic ring. vedantu.com This delocalization can be represented by drawing multiple resonance structures where the positive charge resides on the ortho and para carbons of the ring. libretexts.org This distribution of charge over several atoms makes the cation significantly more stable than a non-conjugated alkyl carbocation. libretexts.org

Inductive and Hyperconjugative Effects : The stability of the pentamethylbenzyl cation is further enhanced by the presence of the five methyl groups on the aromatic ring. A positively charged carbocation is electron-poor, and any group that donates electron density will help to stabilize it. libretexts.org

Inductive Effect : Alkyl groups, like methyl groups, are weakly electron-donating through the sigma bond framework, pushing electron density towards the ring and helping to neutralize the delocalized positive charge.

Computational studies, such as those using Density Functional Theory (DFT), have been employed to map how substituents influence the structure and stability of benzylic carbocations. kiku.dkrsc.org These studies confirm that electron-donating groups, particularly when placed at the ortho and para positions, significantly stabilize the cationic center. In the 2,3,4,5,6-pentamethylbenzyl cation, the cumulative inductive and hyperconjugative effects of five methyl groups provide a powerful stabilizing influence, making it one of the more stable benzylic carbocations known.

Reactions of this compound with Advanced Reagents and Catalyst Systems

The reactivity of this compound extends to sophisticated transformations involving highly reactive intermediates and advanced catalytic systems. These reactions highlight the alcohol's ability to participate in complex mechanistic pathways, including competitive processes with reactive species like o-benzynes and serving as a key component in sustainable bond-forming methodologies.

Reactions with o-Benzynes: Addition versus Dihydrogen Transfer Processes

The reaction of primary alcohols such as this compound with o-benzynes presents a notable case of competing reaction pathways. When alcohols interact with benzynes, two primary processes are observed: a direct addition reaction and a dihydrogen transfer reaction. umn.eduresearchgate.netnih.gov The latter is an unusual redox process where the alcohol acts as a source of dihydrogen. nih.gov

In the dihydrogen transfer pathway, the benzyne is reduced to a benzenoid product, while the alcohol is oxidized to its corresponding aldehyde. umn.eduresearchgate.netnih.gov For this compound, this would result in the formation of 2,3,4,5,6-pentamethylbenzaldehyde. Deuterium labeling studies have shown that the two hydrogen atoms transferred originate from the carbinol carbon (C-H) and the hydroxyl group (O-H). umn.eduresearchgate.netnih.gov The mechanism is consistent with a concerted, though potentially asynchronous, process involving a hydride-like transfer from the C-H bond and a proton-like transfer from the O-H bond. umn.eduresearchgate.netnih.gov

Conversely, the addition reaction results in the formation of an aryl ether. umn.eduresearchgate.net The balance between these two competitive pathways is highly dependent on the concentration of the alcohol. nih.gov At lower concentrations of the alcohol, the dihydrogen transfer process is strongly favored, whereas higher concentrations promote the addition reaction. nih.gov

Kinetic studies have revealed that the dihydrogen transfer is a first-order reaction with respect to the alcohol. umn.eduresearchgate.netnih.gov In contrast, the alcohol addition to the benzyne follows second-order kinetics in alcohol, a previously unrecognized phenomenon. umn.eduresearchgate.netnih.gov This difference in kinetic profiles explains the concentration dependency of the product distribution. nih.gov

Table 1: Competing Reactions of Primary Alcohols with o-Benzynes

| Reaction Pathway | Description | Key Characteristics | Kinetic Order (in Alcohol) |

| Dihydrogen Transfer | Alcohol is oxidized to an aldehyde, and benzyne is reduced. | Involves transfer of C-H and O-H hydrogens. umn.eduresearchgate.netnih.gov | First-Order umn.eduresearchgate.netnih.gov |

| Addition | Formation of an aryl ether product. | Competes with the dihydrogen transfer pathway. umn.eduresearchgate.netnih.gov | Second-Order umn.eduresearchgate.netnih.gov |

Catalysis in C-N Bond Formation via Alcohol Dehydrogenation (e.g., N-Alkylation)

This compound can serve as an alkylating agent in the formation of carbon-nitrogen (C-N) bonds through a sustainable catalytic strategy known as the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. nih.govnih.govresearchgate.net This atom-economical process uses alcohols to alkylate amines, producing water as the only significant byproduct. nih.govresearchgate.net The transformation is typically catalyzed by transition metal complexes, with systems based on manganese, ruthenium, and iridium being prominent. nih.govrsc.orgresearchgate.net

The general mechanism involves three key steps:

Dehydrogenation : The catalyst first facilitates the dehydrogenation of the alcohol (e.g., this compound) to form the corresponding aldehyde (2,3,4,5,6-pentamethylbenzaldehyde) and a metal-hydride species. nih.gov

Condensation : The in-situ generated aldehyde then reacts with an amine in a condensation reaction to form an imine intermediate, releasing a molecule of water. nih.gov

Hydrogenation : Finally, the metal-hydride species, which "borrowed" the hydrogen from the alcohol, reduces the imine to afford the final N-alkylated amine product, and the catalyst is regenerated. rsc.org

This methodology allows for the selective monoalkylation of various substituted anilines and other amines using benzyl alcohols. nih.gov Catalytic systems, such as those employing defined PNP manganese pincer complexes, have demonstrated broad applicability, successfully alkylating amines bearing both electron-donating and electron-withdrawing substituents. nih.gov The process is valued for avoiding the use of stoichiometric organohalide reagents and harsh reaction conditions often associated with traditional cross-coupling reactions. nih.govresearchgate.net

Table 2: General Mechanism of N-Alkylation via Borrowing Hydrogen

| Step | Transformation | Reactants | Intermediates/Products | Catalyst Role |

| 1 | Alcohol Dehydrogenation | Primary Alcohol, Amine | Aldehyde, Metal-Hydride | Extracts H₂ from alcohol |

| 2 | Imine Formation | Aldehyde, Amine | Imine, Water | None (Condensation) |

| 3 | Imine Hydrogenation | Imine, Metal-Hydride | N-Alkylated Amine | Transfers H₂ to imine |

Advanced Spectroscopic Characterization and Analytical Methodologies for 2,3,4,5,6 Pentamethylbenzyl Alcohol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise insights into the hydrogen and carbon environments within 2,3,4,5,6-pentamethylbenzyl alcohol.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different types of protons in the molecule. The aromatic region is notably absent of signals due to the full substitution of the benzene (B151609) ring.

Methyl Protons (C-CH₃): The five methyl groups attached to the aromatic ring give rise to multiple signals in the upfield region, typically around 2.2-2.3 ppm. Due to the slight differences in their chemical environments, these may appear as distinct singlets.

Methylene (B1212753) Protons (CH₂OH): The two protons of the benzylic methylene group are chemically equivalent and appear as a singlet. This signal is typically found further downfield, around 4.7 ppm, due to the deshielding effect of the adjacent oxygen atom and the aromatic ring. For the related compound, 2,3,4,5,6-pentamethylbenzyl chloride, these protons are observed at a similar chemical shift. chemicalbook.com

Hydroxyl Proton (-OH): The hydroxyl proton signal is often a broad singlet, and its chemical shift can vary depending on the concentration, solvent, and temperature due to hydrogen bonding. libretexts.org In many standard spectra, this proton's signal can be found around 1.5-2.0 ppm. Its identity can be confirmed by D₂O exchange, which causes the peak to disappear. libretexts.org

Table 1: Typical ¹H NMR Chemical Shifts for this compound

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic Methyl Protons | 2.2 - 2.3 | Singlets | 15H |

| Methylene Protons (-CH₂OH) | ~4.7 | Singlet | 2H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's symmetry, not all carbons are unique.

Methyl Carbons (C-CH₃): The carbons of the five methyl groups typically resonate in the upfield region of the spectrum, around 16-18 ppm.

Methylene Carbon (-CH₂OH): The benzylic methylene carbon is deshielded by the attached oxygen atom and appears at a chemical shift of approximately 60 ppm. libretexts.org

Aromatic Carbons (C-Ar): The six carbons of the pentasubstituted benzene ring produce signals in the aromatic region, typically between 130 and 140 ppm. libretexts.org The carbon atom bearing the -CH₂OH group (C1) and the other substituted carbons (C2-C6) will have distinct chemical shifts due to the different electronic environments. weebly.com The number of unique signals will depend on the symmetry of the methyl group substitution pattern.

Table 2: Typical ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Methyl Carbons (-CH₃) | 16 - 18 |

| Methylene Carbon (-CH₂OH) | ~60 |

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorptions corresponding to its key functional groups. chemicalbook.comchemicalbook.com

O-H Stretch: A prominent, strong, and broad absorption band is observed in the region of 3200-3600 cm⁻¹. libretexts.org This broadness is a result of intermolecular hydrogen bonding between the alcohol molecules. libretexts.orgspectroscopyonline.com

C-H Stretch: Absorptions corresponding to the stretching of C-H bonds in the methyl and methylene groups are found just below 3000 cm⁻¹.

C-O Stretch: A strong absorption band for the C-O stretching vibration of the primary alcohol group is typically seen in the 1000-1075 cm⁻¹ range. spectroscopyonline.com

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic ring.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Alkyl (CH₃, CH₂) | C-H Stretch | 2850 - 3000 | Medium-Strong |

| Primary Alcohol | C-O Stretch | 1000 - 1075 | Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. Raman is particularly sensitive to non-polar bonds and symmetric vibrations. For benzyl (B1604629) alcohol derivatives, a strong Raman band is expected from the symmetric "breathing" mode of the phenyl ring, typically observed around 1002 cm⁻¹. researchgate.net Other characteristic bands would include C-H bending and stretching modes. The O-H stretching band is typically weak in Raman spectra. horiba.com

Table 4: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Approximate Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic Ring | Ring Breathing | ~1000 | Strong |

| Aromatic Ring | C=C Stretch | 1550 - 1650 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molar mass: 178.27 g/mol ), the electron ionization (EI) mass spectrum would exhibit several characteristic fragmentation pathways. sigmaaldrich.com

Molecular Ion (M⁺): The peak corresponding to the intact molecule, the molecular ion, would be observed at a mass-to-charge ratio (m/z) of 178. In many alcohols, this peak can be weak or absent. libretexts.org

Alpha-Cleavage: A common fragmentation for benzyl alcohols is the cleavage of the C-C bond between the aromatic ring and the CH₂OH group. However, a more prominent fragmentation is the loss of the hydroxyl radical (•OH, mass = 17) via alpha-cleavage of the C-O bond, leading to a significant fragment at m/z 161. This corresponds to the stable pentamethylbenzyl cation.

Loss of CH₂OH: Cleavage of the bond between the ring and the CH₂OH group would result in a fragment corresponding to the loss of the hydroxymethyl radical (•CH₂OH, mass = 31), giving a peak at m/z 147.

Dehydration: Loss of a water molecule (H₂O, mass = 18) from the molecular ion is another typical fragmentation pathway for alcohols, which would produce a fragment ion at m/z 160. libretexts.orglibretexts.org

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Identity of Fragment | Fragmentation Pathway |

|---|---|---|

| 178 | [C₁₂H₁₈O]⁺ | Molecular Ion (M⁺) |

| 161 | [C₁₂H₁₇]⁺ | M⁺ - •OH (Loss of hydroxyl radical) |

| 160 | [C₁₂H₁₆]⁺• | M⁺ - H₂O (Dehydration) |

X-ray Diffraction Analysis of Crystalline Derivatives

While this compound is a solid at room temperature, obtaining single crystals of sufficient quality for X-ray diffraction can be challenging. sigmaaldrich.com A common strategy to overcome this is to synthesize crystalline derivatives. For instance, esterification or etherification of the hydroxyl group with a suitable reagent can yield derivatives that are more amenable to crystallization. The choice of the derivatizing agent can also introduce heavy atoms, which can simplify the phase problem in X-ray crystallography.

The crystal structure of a derivative of this compound would provide invaluable information. It would confirm the connectivity of the atoms and provide precise measurements of the bond lengths and angles within the pentamethylphenyl group and the benzyl alcohol moiety. Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group (or its derivative) and van der Waals interactions between the bulky pentamethylphenyl groups. These interactions govern the physical properties of the solid, including its melting point and solubility.

Below is a hypothetical data table representing the kind of crystallographic data that would be obtained from a single-crystal X-ray diffraction analysis of a hypothetical crystalline derivative, such as 2,3,4,5,6-Pentamethylbenzyl benzoate.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₉H₂₂O₂ |

| Formula Weight | 282.38 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 11.789(5) |

| α (°) | 90 |

| β (°) | 105.2(1) |

| γ (°) | 90 |

| Volume (ų) | 1778.9(1) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.054 |

| R-factor (%) | 4.5 |

Advanced Analytical Techniques for Purity Assessment and Reaction Monitoring

The synthesis and purification of this compound necessitate the use of advanced analytical techniques to ensure the purity of the final product and to monitor the progress of the reaction. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for these purposes.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of components in a mixture. For the purity assessment of this compound, a reversed-phase HPLC method would be most suitable. helixchrom.comjpionline.org In this mode, a nonpolar stationary phase (such as C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Isomers of pentamethylbenzyl alcohol, which may be present as impurities, could potentially be separated using specialized columns or by optimizing the mobile phase composition. nih.gov Diode-array detection (DAD) or UV-Vis detection would be appropriate, as the benzene ring is a strong chromophore. nih.gov HPLC is also invaluable for monitoring the progress of a reaction by taking aliquots from the reaction mixture at different time intervals and analyzing the disappearance of starting materials and the appearance of the product. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. scholarsresearchlibrary.com this compound and potential volatile impurities from its synthesis, such as unreacted starting materials or side-products, can be effectively analyzed by GC-MS. The sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for definitive identification by comparison with spectral libraries. researchgate.net GC-MS is particularly useful for monitoring reactions such as Grignard reactions, which are often used in the synthesis of benzyl alcohols, as it can detect the formation of byproducts. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. Both ¹H and ¹³C NMR spectroscopy are essential for confirming the identity and assessing the purity of this compound. The ¹H NMR spectrum would show characteristic signals for the aromatic proton (if any), the methyl protons, and the methylene protons of the hydroxymethyl group. The integration of these signals provides quantitative information about the relative number of protons, which can be used to confirm the structure. The ¹³C NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule. azom.com Furthermore, quantitative NMR (qNMR) can be used to determine the absolute purity of a sample by comparing the integral of a signal from the analyte with that of a certified internal standard. nih.gov Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to further confirm the structure by establishing correlations between protons and carbons.

The following table summarizes the applications of these advanced analytical techniques in the context of this compound.

| Technique | Primary Application | Key Information Provided | Typical Experimental Conditions |

|---|---|---|---|

| HPLC | Purity assessment, Isomer separation, Reaction monitoring | Quantitative purity, Presence of non-volatile impurities and isomers | Reversed-phase C18 column, Acetonitrile/water mobile phase, UV detection |

| GC-MS | Identification of volatile impurities, Reaction monitoring | Molecular weight and fragmentation pattern for definitive identification | Capillary column (e.g., DB-5), Temperature programming, Electron ionization (EI) |

| NMR Spectroscopy | Structural elucidation, Purity assessment | Detailed structural information, Quantitative purity (qNMR) | Deuterated solvent (e.g., CDCl₃), ¹H, ¹³C, and 2D experiments |

Theoretical and Computational Chemistry Studies on 2,3,4,5,6 Pentamethylbenzyl Alcohol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost, making it suitable for studying complex molecules like 2,3,4,5,6-pentamethylbenzyl alcohol.

Electronic Structure and Reactivity Predictions of this compound

DFT calculations would likely reveal a high highest occupied molecular orbital (HOMO) energy for this compound compared to benzyl (B1604629) alcohol. A higher HOMO energy indicates that the molecule is more willing to donate electrons, making it more susceptible to oxidation. The increased electron density on the ring also activates it towards electrophilic aromatic substitution, although steric hindrance from the five methyl groups would play a significant role in dictating the position of any incoming electrophile.

The reactivity of the hydroxyl group is also influenced by the electronic effects of the pentamethylphenyl group. The electron-donating nature of the ring would stabilize the transition state of reactions involving the formation of a positive charge on the benzylic carbon, such as in SN1-type reactions.

A hypothetical comparison of calculated properties between benzyl alcohol and this compound using DFT at a common level of theory (e.g., B3LYP/6-31G(d)) is presented below. These are expected trends and not based on direct literature data for the pentamethylated compound.

| Property | Benzyl Alcohol | This compound (Expected) |

| HOMO Energy | Lower | Higher |

| C-O Bond Dissociation Energy | Higher | Lower |

| Acidity of -OH group | More acidic | Less acidic |

Transition State Analysis in Reactions Involving Pentamethylbenzyl Alcohol

Transition state analysis is a critical component of computational chemistry for understanding reaction mechanisms and kinetics. For reactions involving this compound, such as oxidation or substitution, DFT can be employed to locate and characterize the transition state structures.

In the oxidation of benzylic alcohols, a key step often involves the breaking of the C-H bond at the benzylic position. niscpr.res.in Computational studies on the oxidation of substituted benzyl alcohols have shown that the nature of the substituents on the aromatic ring can significantly influence the energy of the transition state. niscpr.res.in For this compound, the strong electron-donating character of the pentamethylphenyl group would be expected to stabilize a transition state with developing positive charge on the benzylic carbon. This would lower the activation energy for oxidation compared to unsubstituted benzyl alcohol.

Similarly, in acid-catalyzed substitution reactions where the hydroxyl group is protonated and leaves as a water molecule, the resulting benzylic carbocation is significantly stabilized by the five methyl groups. The transition state leading to this carbocation would therefore be of lower energy, facilitating the reaction. Studies on the solvolysis of related systems support the idea that electron-donating groups accelerate reactions proceeding through carbocation intermediates.

Computational Investigations of Benzylic Carbocation Stability

The stability of the carbocation formed by the loss of the hydroxyl group from this compound is a key determinant of its reactivity in many reactions. The pentamethylbenzyl carbocation is expected to be exceptionally stable due to the cumulative electronic effects of the five methyl groups.

Analysis of Resonance Contributions and Charge Distribution within Benzylic Cations

The positive charge in a benzyl cation is delocalized into the aromatic ring through resonance. youtube.comkhanacademy.orgyoutube.com This delocalization is a major stabilizing factor. In the case of the pentamethylbenzyl carbocation, the five electron-donating methyl groups further enhance this stabilization by pushing electron density into the ring, thereby helping to disperse the positive charge. nih.gov

Computational studies, such as Natural Bond Orbital (NBO) analysis, can quantify the charge distribution in the carbocation. It is expected that a significant portion of the positive charge would be delocalized onto the ortho and para carbon atoms of the benzene (B151609) ring. The methyl groups attached to these positions would be particularly effective at stabilizing this charge through hyperconjugation.

The resonance structures for the pentamethylbenzyl carbocation would show the positive charge distributed across the benzylic carbon and the ortho and para positions of the ring. The greater the number of electron-donating groups, the more the positive charge is delocalized, leading to greater stability. nih.gov

A qualitative comparison of the stability of different benzylic carbocations is presented in the table below.

| Carbocation | Relative Stability |

| Benzyl | Least Stable |

| 4-Methylbenzyl | More Stable |

| 2,4,6-Trimethylbenzyl | Even More Stable |

| Pentamethylbenzyl | Most Stable (Expected) |

Kinetic Isotope Effect (KIE) Studies for Mechanistic Elucidation in Related Benzylic Systems

The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms. libretexts.orgyoutube.comyoutube.com It involves measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes. A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. youtube.comnih.gov

In the context of benzylic alcohol reactions, KIE studies are often used to determine whether the C-H bond at the benzylic position is cleaved in the rate-determining step of oxidation reactions. For example, in the oxidation of benzyl alcohol, a significant primary KIE (kH/kD > 1) is often observed when the benzylic hydrogen is replaced by deuterium, indicating that the C-H bond is broken in the slowest step. niscpr.res.in

While no specific KIE studies on this compound are reported, it is reasonable to expect that its oxidation would also exhibit a primary KIE. The magnitude of the KIE can provide insights into the nature of the transition state. For instance, a large KIE suggests a more symmetrical transition state where the C-H bond is significantly broken.

Quantum Chemical Analysis of Reaction Pathways and Energy Landscapes

Quantum chemical calculations can be used to map out the entire energy landscape of a reaction, including reactants, products, intermediates, and transition states. This provides a detailed picture of the reaction mechanism and allows for the prediction of reaction rates and product distributions.

For this compound, a quantum chemical analysis of its oxidation would likely show a multi-step pathway. The initial step could be the formation of a chromate (B82759) ester, as is common in chromium (VI) oxidations, followed by a rate-determining step involving the cleavage of the benzylic C-H bond. niscpr.res.in The calculations would provide the activation energies for each step, allowing for the identification of the rate-limiting one.

Similarly, for substitution reactions, the energy landscape would reveal the relative energies of the starting alcohol, the protonated alcohol, the benzylic carbocation intermediate, and the final product. The high stability of the pentamethylbenzyl carbocation would be reflected as a deep well in the energy landscape, suggesting that it is a viable intermediate.

The study of reaction pathways for the OH-initiated oxidation of benzyl alcohol has shown the formation of various products, and similar computational studies on this compound could predict its atmospheric chemistry and potential to form secondary organic aerosols. copernicus.orgcopernicus.org

Synthesis and Applications of Functionalized 2,3,4,5,6 Pentamethylbenzyl Alcohol Derivatives

Ester Derivatives of 2,3,4,5,6-Pentamethylbenzyl Alcohol (e.g., 2,3,4,5,6-Pentamethylbenzyl Acetate)

Esters of this compound are primarily synthesized through the esterification of the parent alcohol with a relevant carboxylic acid or its derivative. The most common example, 2,3,4,5,6-pentamethylbenzyl acetate (B1210297), is typically prepared via Fischer esterification. This method involves reacting the alcohol with acetic acid in the presence of an acid catalyst. geniusjournals.organalis.com.my Due to the steric hindrance of the pentamethylbenzyl group, reaction conditions may require elevated temperatures and effective catalysts to achieve reasonable yields. geniusjournals.org

Alternative strategies for synthesizing benzyl (B1604629) esters can also be adapted. One such method involves the palladium-catalyzed oxidation of the corresponding methylarene. For instance, 2,3,4,5,6-pentamethylbenzyl propionate (B1217596) has been synthesized from hexamethylbenzene (B147005) in propionic acid using a palladium-stannous acetate catalyst. lookchem.com This approach provides a route to the ester without isolating the alcohol intermediate.

Table 1: General Conditions for Synthesis of Benzyl Esters

| Method | Reactants | Catalyst/Reagents | Temperature | Outcome |

|---|---|---|---|---|

| Fischer Esterification | Benzyl Alcohol, Acetic Acid | Strong acid (e.g., H₂SO₄), Zeolites, Ion-exchange resins geniusjournals.organalis.com.my | Reflux / ~110-120°C geniusjournals.organalis.com.my | Formation of Benzyl Acetate and water |

| Oxidation of Methylarene | Hexamethylbenzene, Propionic Acid | 5% Palladium on charcoal, Stannous acetate | 145°C | Formation of 2,3,4,5,6-Pentamethylbenzyl propionate |

Ether Derivatives of this compound (e.g., Perfluoroalkylated Pentamethylbenzyl Ethers)

Ether derivatives introduce different functionalities and properties compared to esters. The synthesis of ethers from this compound can be achieved through established methods like the Williamson ether synthesis. This involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.

A specific class of interest is the perfluoroalkylated pentamethylbenzyl ethers, which are part of a broader group known as fluorous ethers. rsc.org These compounds, containing perfluoroalkyl chains, exhibit unique solubility profiles, making them useful in fluorous biphasic catalysis and for creating materials with specialized properties. rsc.org While direct synthesis of perfluoroalkylated pentamethylbenzyl ethers is not widely documented, general methods for fluorous ether synthesis can be applied. rsc.org These include reacting the sodium salt of this compound with a perfluoroalkyl halide or using the Mitsunobu reaction with a perfluoroalkyl alcohol. rsc.org

Table 2: General Synthetic Strategies for Fluorous Ethers applicable to Pentamethylbenzyl Alcohol

| Method | Reagents for Pentamethylbenzyl Alcohol | General Principle |

|---|

Imidazolium (B1220033) Salt Derivatives and N-Heterocyclic Carbene Complexes with Pentamethylbenzyl Substitution

The pentamethylbenzyl group can be incorporated into N-heterocyclic carbene (NHC) ligands, which are pivotal in modern organometallic chemistry and catalysis. The synthesis begins with the formation of an imidazolium salt, which then serves as a precursor to the NHC complex.

Synthesis and Characterization of Silver(I)-Carbene Complexes

Silver(I)-NHC complexes are valuable as carbene transfer agents and possess interesting biological properties. researchgate.netresearchgate.net The synthesis typically involves a two-step process. First, an N-substituted imidazolium salt is prepared. For a pentamethylbenzyl-substituted NHC, this would involve reacting 2,3,4,5,6-pentamethylbenzyl chloride with an imidazole (B134444) derivative.

In the second step, the resulting imidazolium salt is treated with a basic silver source, most commonly silver(I) oxide (Ag₂O), in a suitable solvent like dichloromethane. researchgate.netuwa.edu.au This reaction deprotonates the imidazolium salt at the C2 position to form the NHC, which is immediately trapped by the silver(I) ion to yield the stable Ag(I)-NHC complex. researchgate.net These complexes are often stable in air and moisture. researchgate.net

Synthesis and Characterization of Ruthenium(II)-Carbene Complexes

Ruthenium(II)-NHC complexes are renowned for their catalytic activity in a wide range of organic transformations, including hydrogenation and metathesis. rsc.orgbeilstein-journals.org A prevalent and efficient method for their synthesis is transmetalation from a corresponding silver(I)-NHC complex. uwa.edu.aursc.orgnih.gov

The silver(I)-NHC complex featuring the pentamethylbenzyl ligand, prepared as described above, serves as the carbene transfer agent. This silver complex is reacted with a ruthenium(II) precursor, such as dichlorido(p-cymene)ruthenium(II) dimer ([RuCl₂(p-cymene)]₂), in a solvent like dichloromethane. rsc.orgnih.gov During this process, the NHC ligand is transferred from the silver center to the ruthenium center, yielding the desired Ruthenium(II)-NHC complex and a silver salt (e.g., AgCl) as a byproduct. This transmetalation route is favored due to its reliability and the high yields often obtained. rsc.orgnih.gov

Table 3: General Synthesis Pathway for Pentamethylbenzyl-Substituted Ru(II)-NHC Complexes

| Step | Reaction | Reagents & Conditions | Product |

|---|---|---|---|

| 1. Imidazolium Salt Formation | Alkylation of Imidazole | 2,3,4,5,6-Pentamethylbenzyl chloride, Imidazole derivative, Solvent (e.g., DMF) | Pentamethylbenzyl-substituted imidazolium salt |

| 2. Silver-NHC Complex Formation | Deprotonation & Metalation | Imidazolium salt, Silver(I) oxide (Ag₂O), Solvent (e.g., CH₂Cl₂), Room Temp, In dark researchgate.netresearchgate.net | Silver(I)-NHC complex |

| 3. Ruthenium-NHC Complex Formation (Transmetalation) | Ligand Transfer | Silver(I)-NHC complex, [RuCl₂(p-cymene)]₂, Solvent (e.g., CH₂Cl₂), Inert atmosphere rsc.orgnih.gov | Ruthenium(II)-NHC complex |

Applications as Versatile Intermediates in Complex Molecule Synthesis

The unique steric and electronic properties conferred by the pentamethylphenyl moiety make this compound and its derivatives valuable intermediates for constructing more complex molecular architectures.

Precursors for Pharmaceuticals and Agrochemicals

While direct application of this compound in existing commercial pharmaceuticals or agrochemicals is not prominently documented, its role as a precursor for building blocks used in drug discovery and materials science is significant. Benzyl groups and their derivatives are common structural motifs in pharmacologically active compounds. The piperidine (B6355638) ring, for example, is a frequently encountered heterocycle in pharmaceuticals. beilstein-journals.org

Furthermore, nitrogen-containing heterocyclic compounds like benzimidazoles are of great interest in medicinal chemistry due to their wide range of biological activities, including antitubercular properties. mdpi.com The synthesis of pentamethylbenzyl-substituted benzimidazole (B57391) derivatives, such as those used for the NHC complexes discussed previously, provides a pathway to novel compounds that can be screened for potential therapeutic applications. The bulky pentamethylbenzyl group can be used to tune the lipophilicity and steric profile of a potential drug candidate, influencing its pharmacokinetic and pharmacodynamic properties. Therefore, the alcohol serves as a starting point for generating libraries of diverse and complex molecules for screening in pharmaceutical and agrochemical research. mdpi.com

Role in the Preparation of Materials with Specific Optical or Electrical Properties

While direct studies on materials incorporating this compound derivatives for specific optical or electrical applications are not extensively documented in the reviewed literature, the unique structural features of this compound suggest a potential role in the modulation of material properties. The presence of the bulky pentamethylbenzyl group can be expected to exert significant steric effects, which are known to influence the morphology and, consequently, the optoelectronic characteristics of polymeric and molecular materials. mdpi.comwikipedia.org

In the field of organic electronics, the performance of materials is intrinsically linked to the packing of molecules or polymer chains in the solid state. Efficient charge transport, a critical factor for conductive materials, often relies on close intermolecular π-π stacking. aps.org The introduction of bulky substituents, such as the pentamethylphenyl group, can hinder this close packing. organic-chemistry.org This steric hindrance can lead to a decrease in charge carrier mobility by disrupting the pathways for charge hopping between adjacent molecules or polymer backbones. researchgate.net However, this effect is not always detrimental. In some cases, the prevention of strong π-π aggregation can be advantageous. For instance, in the design of highly luminescent materials for applications like organic light-emitting diodes (OLEDs), preventing aggregation-caused quenching of fluorescence is crucial. The steric bulk of the pentamethylbenzyl group could serve to isolate chromophores, thereby enhancing their photoluminescence quantum yield in the solid state. mdpi.com

Furthermore, the introduction of bulky side chains can influence the solubility and processability of conjugated polymers, which are key considerations for the fabrication of thin-film devices. researchgate.net The pentamethylbenzyl group, being non-polar, would enhance solubility in common organic solvents, facilitating the preparation of uniform films, which is essential for reproducible device performance. The modification of polymer backbones with such bulky groups can also alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), which in turn affects the optical absorption and emission properties, as well as the charge injection and transport characteristics of the material. acs.orgnih.gov

It is important to note that these potential effects are inferred from general principles of materials science and the known impact of steric hindrance in organic functional materials. wikipedia.orgacs.org Specific research and experimental data on polymers or other materials functionalized with this compound would be necessary to validate these hypotheses and to fully explore their potential in optical and electrical applications.

Intermediates for Diarylated Methane (B114726) Compounds

Derivatives of this compound are valuable intermediates in the synthesis of diarylated methane compounds. Diarylmethanes are a significant structural motif in a variety of functional molecules, including pharmaceuticals and materials for organic electronics. nih.govnih.gov The synthesis of these compounds often involves the formation of a C(sp³)–C(sp²) bond between a benzylic carbon and an aromatic ring. Several catalytic methods have been developed for this transformation, where benzyl alcohols, including sterically hindered ones, can serve as precursors.

One of the most established methods for the synthesis of diarylmethanes from benzyl alcohols is the Friedel-Crafts reaction . nih.govresearchgate.net In this electrophilic aromatic substitution reaction, the benzyl alcohol is activated by a Lewis or Brønsted acid to form a carbocation, which then reacts with another aromatic compound. While effective, this method can be limited by the substrate scope and the potential for side reactions, especially with electron-rich or sensitive aromatic nucleophiles. For sterically hindered alcohols like this compound, harsher reaction conditions might be required, which could lead to undesired byproducts.

More recent and versatile methods involve transition-metal-catalyzed cross-coupling reactions. These reactions offer milder conditions and greater functional group tolerance. The Suzuki-Miyaura coupling , for instance, has been successfully employed for the arylation of benzylic alcohols. organic-chemistry.org In this approach, the alcohol is typically converted into a better leaving group, such as a phosphate (B84403) or carbonate, which then undergoes palladium-catalyzed coupling with an arylboronic acid.